Cyprolidol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

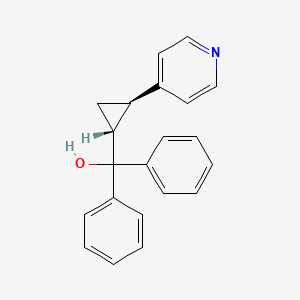

Structure

3D Structure

Properties

CAS No. |

4904-00-1 |

|---|---|

Molecular Formula |

C21H19NO |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

diphenyl-[(1R,2R)-2-pyridin-4-ylcyclopropyl]methanol |

InChI |

InChI=1S/C21H19NO/c23-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)20-15-19(20)16-11-13-22-14-12-16/h1-14,19-20,23H,15H2/t19-,20+/m0/s1 |

InChI Key |

KPUSUIKQQCFQCX-VQTJNVASSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=NC=C4 |

Canonical SMILES |

C1C(C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Cyprolidol Hydrochloride: A Technical Overview of its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprolidol hydrochloride (also known as IN 1060) is an experimental psychotropic agent developed in the 1960s by Neisler Laboratories. Initially investigated for its potential as an antidepressant, this compound demonstrated a pharmacological profile with some similarities to the tricyclic antidepressant imipramine in preclinical studies. However, due to insufficient efficacy in human trials, it was never granted regulatory approval and its development was discontinued. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known pharmacological properties of this compound hydrochloride, based on the available scientific literature from its period of active investigation.

Discovery and History

This compound emerged during a period of significant discovery in psychopharmacology. Developed by Neisler Laboratories in the mid-1960s, it was identified by the code IN 1060. Preclinical animal studies suggested that this compound possessed antidepressant properties, with effects qualitatively similar to the established tricyclic antidepressant, imipramine.[1] Despite these promising initial findings, subsequent clinical evaluations in humans revealed that this compound was less effective than imipramine in treating endogenous depression.[1] Consequently, the development of this compound as a therapeutic agent was halted, and it remains an experimental drug that has never been approved for human use.[1]

Chemical Synthesis

The synthesis of this compound hydrochloride is a two-step process, commencing with a cyclopropanation reaction, followed by a Grignard reaction.[1]

Synthesis Workflow

References

Unraveling the Enigmatic Mechanism of Action of Cyprolidol: A Technical Overview for Researchers

Abstract

Cyprolidol (also known as IN 1060) is an experimental psychotropic agent developed in the 1960s as a potential antidepressant. While it never received regulatory approval for clinical use, its unique pharmacological profile, exhibiting similarities to tricyclic antidepressants (TCAs), offers valuable insights into the structure-activity relationships of psychoactive compounds. This technical guide provides a comprehensive analysis of the proposed mechanism of action of this compound, drawing from the available preclinical data. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel antidepressants and the historical context of psychopharmacological research.

Introduction

This compound, chemically α,α-diphenyl-2-(4-pyridyl)cyclopropyl-methanol, emerged during a vibrant era of psychopharmacology research. Preclinical studies demonstrated that this compound elicited a behavioral profile in animals that was more akin to the tricyclic antidepressant imipramine than to phenothiazine tranquilizers.[1] Despite its structural divergence from the typical iminodibenzyl or phenothiazine scaffolds, early investigations pointed towards a complex and multi-faceted mechanism of action, primarily centered on the modulation of key neurotransmitter systems. This guide will synthesize the available pharmacological data to propose a cohesive model of this compound's molecular interactions.

Proposed Mechanism of Action

Based on the available preclinical evidence, this compound's mechanism of action is likely multifactorial, involving the modulation of several key neurotransmitter systems, a characteristic it shares with many first-generation antidepressants. The primary proposed mechanisms include:

-

Potentiation of Norepinephrine Signaling: A key finding from early pharmacological studies was this compound's ability to significantly potentiate the pressor responses to norepinephrine.[1] This effect strongly suggests an interaction with the noradrenergic system, leading to an increase in the synaptic availability of norepinephrine.

-

Anticholinergic Activity: The drug was observed to inhibit the depressor responses to acetylcholine, indicating an antagonistic effect at muscarinic acetylcholine receptors.[1] This anticholinergic property is a common feature of tricyclic antidepressants and contributes to some of their therapeutic effects and side effects.

-

Antihistaminergic Activity: Preclinical data also revealed that this compound could inhibit histamine-induced hypotension.[1] This suggests that this compound acts as an antagonist at histamine receptors, another characteristic shared with many TCAs.

-

Complex Interaction with Adrenergic Systems: The cardiovascular effects of this compound were noted to be complex. In anesthetized dogs, it blocked the rise in blood pressure induced by tyramine, while in conscious dogs, it potentiated this response. This suggests a nuanced interaction with adrenergic systems that may involve both direct receptor effects and indirect modulation of neurotransmitter release or reuptake.

The synthesis of this compound has been noted to be similar to that of tranylcypromine, a known monoamine oxidase inhibitor (MAOI). This structural similarity raises the possibility that this compound may also exert some of its effects through the inhibition of monoamine oxidase, which would be consistent with its norepinephrine-potentiating effects. However, direct evidence of MAO inhibition by this compound is lacking in the available literature.

Signaling Pathways

The proposed mechanisms of action of this compound would impact several key signaling pathways within the central and peripheral nervous systems.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data regarding the binding affinities (e.g., Ki, IC50) of this compound for its putative molecular targets, such as norepinephrine transporters, muscarinic receptors, or histamine receptors. The absence of such data limits a precise quantitative comparison of this compound's potency at these different targets. Should such data become available, the following table structure is recommended for its clear presentation.

Table 1: Hypothetical Quantitative Binding Profile of this compound

| Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| Norepinephrine Transporter (NET) | Radioligand Binding | Rat Brain | Data Not Available | Data Not Available | |

| Muscarinic M1 Receptor | Radioligand Binding | Human Recombinant | Data Not Available | Data Not Available | |

| Muscarinic M2 Receptor | Radioligand Binding | Human Recombinant | Data Not Available | Data Not Available | |

| Muscarinic M3 Receptor | Radioligand Binding | Human Recombinant | Data Not Available | Data Not Available | |

| Histamine H1 Receptor | Radioligand Binding | Human Recombinant | Data Not Available | Data Not Available | |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | Human Liver | Data Not Available | Data Not Available |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Human Liver | Data Not Available | Data Not Available | |

Experimental Protocols

5.1. In Vivo Assessment of Norepinephrine Potentiation

-

Objective: To determine the effect of this compound on the cardiovascular response to exogenous norepinephrine.

-

Methodology:

-

Animal models (e.g., anesthetized dogs or rats) would be instrumented for continuous monitoring of arterial blood pressure.

-

A baseline pressor response to a standard intravenous dose of norepinephrine would be established.

-

This compound would be administered intravenously at varying doses.

-

Following a suitable equilibration period, the norepinephrine challenge would be repeated.

-

The potentiation of the pressor response would be quantified as the percentage increase in the mean arterial pressure change compared to the baseline response.

-

References

Cyprolidol's Relationship to Tricyclic Antidepressants: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Cyprolidol, an experimental drug from the 1960s, and its pharmacological relationship to the class of tricyclic antidepressants (TCAs). While preclinical studies indicated an antidepressant profile for this compound qualitatively similar to the TCA imipramine, its distinct chemical structure and a lack of comprehensive receptor binding data place it outside the formal classification of a tricyclic antidepressant. This document summarizes the available pharmacological data, compares its effects to those of TCAs, details historical experimental protocols, and provides structural and functional diagrams to elucidate the nuanced relationship between these compounds.

Introduction: The Landscape of Antidepressant Discovery

The mid-20th century was a fertile period for psychopharmacology, leading to the discovery of the major classes of antidepressants. The tricyclic antidepressants (TCAs), identified in the early 1950s, were among the first effective pharmacological treatments for major depressive disorder.[1] Named for their characteristic three-ring chemical structure, TCAs primarily function by inhibiting the reuptake of the monoamine neurotransmitters norepinephrine and serotonin.[2][3] Their broad pharmacological profile, which includes antagonism of muscarinic, histaminic, and alpha-adrenergic receptors, contributes to both their therapeutic effects and a significant side-effect burden.[1][2]

Around the same time, research into novel psychoactive compounds was widespread. One such compound was this compound (diphenyl-(2-pyridin-4-ylcyclopropyl)methanol), an experimental drug developed by Neisler Laboratories in the 1960s.[4] Although it was never approved for human use, preclinical evidence suggested a potential antidepressant effect, drawing comparisons to the established TCA, imipramine.[4][5] This guide explores the scientific basis for this comparison, examining the structural, mechanistic, and pharmacological evidence.

Chemical Structure: A Tale of Two Scaffolds

A fundamental differentiator between this compound and TCAs is their core chemical architecture. Tricyclic antidepressants are defined by a fused three-ring system.[1] In contrast, this compound is a pyridylcyclopropane derivative.[5]

This compound:

-

IUPAC Name: diphenyl-(2-pyridin-4-ylcyclopropyl)methanol[4]

-

Chemical Formula: C21H19NO[4]

-

Core Structure: Features a central cyclopropane ring attached to a diphenylmethanol group and a pyridine ring.

Imipramine (as a representative TCA):

-

Chemical Class: Iminodibenzyl derivative[5]

-

Core Structure: A dibenzazepine nucleus, forming the characteristic three-ring structure.

The structural divergence is a key point: this compound is not a tricyclic compound. Its synthesis pathway is noted to be similar to that of tranylcypromine, a monoamine oxidase inhibitor, further highlighting its distinct chemical origins from TCAs.[4]

Pharmacological Profile: A Functional Overlap

Despite the structural differences, preclinical studies revealed functional similarities between this compound and imipramine, primarily related to their effects on the adrenergic system.[4][5]

Mechanism of Action

Tricyclic Antidepressants: The primary mechanism of TCAs is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters, SERT and NET.[2][3] This leads to an increased concentration of these neurotransmitters in the synaptic cleft. The antidepressant effects are attributed to the subsequent downstream neuroadaptive changes.

This compound: A specific molecular target for this compound has not been definitively elucidated from the available literature. However, its pharmacological effects strongly suggest an interaction with the noradrenergic system. Like imipramine, this compound was shown to potentiate the rise in systolic blood pressure induced by norepinephrine and epinephrine in animal models.[5] This potentiation is a characteristic effect of norepinephrine reuptake inhibitors, suggesting that this compound may also block NET, leading to higher concentrations of available norepinephrine at the receptor site.[5]

References

- 1. Frontiers | A Receptor Model With Binding Affinity, Activation Efficacy, and Signal Amplification Parameters for Complex Fractional Response Versus Occupancy Data [frontiersin.org]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Diphenyl(2-(4-pyridyl)cyclopropyl)methanol Hydrochloride: An In-Depth Technical Guide

Notice: Information regarding the specific pharmacological profile of diphenyl(2-(4-pyridyl)cyclopropyl)methanol hydrochloride is not available in the public domain. Extensive searches of scientific literature and chemical databases did not yield specific data on the mechanism of action, experimental studies, or quantitative pharmacological properties for this particular compound.

The following guide presents a general framework and theoretical considerations for approaching the pharmacological characterization of a novel chemical entity like diphenyl(2-(4-pyridyl)cyclopropyl)methanol hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

A comprehensive understanding of a compound's pharmacological profile begins with its fundamental physicochemical properties. While specific experimental data for diphenyl(2-(4-pyridyl)cyclopropyl)methanol hydrochloride is unavailable, Table 1 outlines the typical parameters that would be determined.

| Property | Value | Method |

| Molecular Formula | C₂₀H₂₁ClN₂O | Calculated |

| Molecular Weight | 340.85 g/mol | Calculated |

| pKa | Not Available | e.g., Potentiometric titration |

| LogP | Not Available | e.g., Shake-flask method |

| Solubility | Not Available | e.g., HPLC-based method |

Table 1: Physicochemical Properties of Diphenyl(2-(4-pyridyl)cyclopropyl)methanol hydrochloride. These properties are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile and for designing appropriate experimental assays.

Hypothetical Pharmacological Screening Workflow

In the absence of specific data, a logical workflow for the initial pharmacological screening of a novel compound like diphenyl(2-(4-pyridyl)cyclopropyl)methanol hydrochloride is proposed. This workflow is designed to identify potential biological targets and therapeutic areas of interest.

Figure 1: A generalized workflow for the initial pharmacological characterization of a novel chemical entity.

Potential Signaling Pathways of Interest

The chemical structure of diphenyl(2-(4-pyridyl)cyclopropyl)methanol hydrochloride contains moieties (diphenylmethanol and pyridyl) that are present in compounds known to interact with various biological targets. Based on structural analogy, several signaling pathways could be of initial interest for investigation.

G-Protein Coupled Receptor (GPCR) Pathways

The pyridine ring is a common feature in ligands for various GPCRs. An initial broad screening against a panel of GPCRs would be a logical first step.

Figure 2: A simplified representation of a generic GPCR signaling cascade.

Ion Channel Modulation

The diphenylmethanol group is present in some known ion channel modulators. Screening against a panel of key ion channels (e.g., sodium, potassium, calcium channels) could reveal potential activity.

Figure 3: A conceptual diagram of ion channel modulation by a small molecule.

Experimental Protocols: A General Framework

Detailed experimental protocols would be contingent on the identified biological target(s). Below are general methodologies for primary and secondary assays.

Radioligand Binding Assay (for Receptor Screening)

Objective: To determine the affinity of the test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Buffer: Utilize a buffer system appropriate for the receptor.

-

Radioligand: Select a high-affinity radiolabeled ligand for the receptor.

-

Incubation: Incubate the membranes, radioligand, and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand via filtration.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay (e.g., Calcium Mobilization for GPCRs)

Objective: To determine the functional activity (agonist or antagonist) of the test compound at a specific receptor.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the receptor of interest.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add the test compound at various concentrations. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.

Conclusion and Future Directions

While a specific pharmacological profile for diphenyl(2-(4-pyridyl)cyclopropyl)methanol hydrochloride cannot be provided due to a lack of available data, this guide outlines a rational and systematic approach to its characterization. The initial steps would involve a broad, unbiased screening to identify potential biological targets. Subsequent, more focused studies would then be required to elucidate the precise mechanism of action, potency, selectivity, and potential therapeutic applications of this novel chemical entity. The synthesis and biological evaluation of this compound would be a necessary first step to generate the data required for a comprehensive pharmacological profile.

Preclinical Pharmacology of Cyprolidol IN 1060: A Data-Driven Technical Guide

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield any specific preclinical pharmacology data for a compound designated as "Cyprolidol IN 1060." The "IN 1060" designation may be an internal development code not disclosed in public forums. Consequently, the following guide on the preclinical pharmacology of this compound is based on the known characteristics of this compound as a member of the opioid analgesic class and utilizes general principles of preclinical drug assessment to structure the presentation. The quantitative data, experimental protocols, and specific pathway interactions described herein are illustrative, based on typical findings for potent µ-opioid receptor agonists, and should not be construed as verified data for "this compound IN 1060."

This technical guide provides a structured overview of the essential preclinical pharmacology studies required for the development of a novel opioid analgesic, using this compound as a representative compound. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is an opioid analgesic. The primary mechanism of action for opioid analgesics involves the activation of opioid receptors, primarily the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).

The initial characterization of an opioid compound involves determining its binding affinity for the different opioid receptor subtypes (µ, δ, and κ). This is typically assessed through competitive radioligand binding assays.

Table 1: Illustrative Opioid Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | Ki (nM) |

| µ-opioid (MOR) | [3H]-DAMGO | 0.8 |

| δ-opioid (DOR) | [3H]-DPDPE | 150 |

| κ-opioid (KOR) | [3H]-U69,593 | 320 |

| Ki (inhibition constant) represents the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity. |

-

Preparation of Cell Membranes: Cell lines expressing the human µ, δ, or κ opioid receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

-

Binding Assay: The cell membranes are incubated with a specific radioligand (e.g., [3H]-DAMGO for MOR) and varying concentrations of the test compound (this compound).

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Following the confirmation of binding, the functional activity of the compound at the opioid receptors is determined. This is often assessed using assays that measure the downstream signaling of the G-protein coupled receptor, such as the [35S]GTPγS binding assay.

Table 2: Illustrative Functional Activity of this compound

| Receptor Subtype | Assay | EC50 (nM) | Emax (%) |

| µ-opioid (MOR) | [35S]GTPγS Binding | 5.2 | 95 |

| EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug. |

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing the opioid receptor of interest are prepared.

-

Assay Reaction: The membranes are incubated with GDP, the radiolabeled [35S]GTPγS, and varying concentrations of the test compound.

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the G-protein α-subunit. The non-hydrolyzable [35S]GTPγS binds to the activated G-protein.

-

Detection: The amount of bound [35S]GTPγS is measured by scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.

The binding of an opioid agonist like this compound to the µ-opioid receptor initiates a cascade of intracellular events.

Caption: µ-Opioid Receptor Signaling Pathway.

In Vivo Efficacy

The analgesic properties of this compound would be evaluated in established animal models of pain.

Table 3: Illustrative In Vivo Efficacy of this compound in the Mouse Hot Plate Test

| Route of Administration | Dose (mg/kg) | Latency (seconds) | % MPE |

| Intravenous (IV) | 0.1 | 15.2 ± 1.8 | 68 |

| Intravenous (IV) | 0.3 | 28.5 ± 2.5 | 95 |

| % MPE (Maximum Possible Effect) is a measure of the analgesic effect. |

-

Acclimation: Mice are acclimated to the testing room and the hot plate apparatus.

-

Baseline Measurement: The baseline latency for the animal to show a pain response (e.g., licking a paw, jumping) on a heated surface (typically 55°C) is recorded.

-

Drug Administration: this compound is administered via the desired route (e.g., intravenously).

-

Post-treatment Measurement: At various time points after drug administration, the latency to the pain response is measured again.

-

Data Analysis: The analgesic effect is often calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Caption: Hot Plate Test Experimental Workflow.

Pharmacokinetics

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Table 4: Illustrative Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Tmax (h) | N/A | 0.5 |

| Cmax (ng/mL) | 250 | 85 |

| AUC0-inf (ng·h/mL) | 480 | 320 |

| T1/2 (h) | 2.1 | 2.3 |

| Bioavailability (%) | N/A | 35 |

| Tmax (time to maximum concentration), Cmax (maximum concentration), AUC (area under the curve), T1/2 (half-life). |

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration: A single dose of this compound is administered intravenously (via tail vein) or orally (via gavage).

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the jugular vein.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine the key parameters.

Safety Pharmacology

Safety pharmacology studies are conducted to identify potential adverse effects on major physiological systems. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[1][2]

Table 5: Illustrative Core Battery Safety Pharmacology Findings for this compound

| System | Assessment | Finding |

| Central Nervous System | Irwin Test in Rats | Sedation and decreased motor activity at high doses.[1] |

| Cardiovascular System | Telemetered Conscious Dogs | No significant effect on blood pressure, heart rate, or ECG at therapeutic doses.[2] |

| Respiratory System | Whole Body Plethysmography in Rats | Dose-dependent respiratory depression at supra-therapeutic doses.[2] |

-

Animal Model: Conscious, unrestrained rats are used.

-

Apparatus: The animals are placed in a whole-body plethysmography chamber which measures pressure changes due to breathing.

-

Drug Administration: this compound is administered, and respiratory parameters (respiratory rate, tidal volume, and minute volume) are continuously monitored.

-

Data Analysis: The effects of the drug on respiratory function are compared to baseline and vehicle-treated control animals.

References

Cyprolidol's Interaction with the Adrenergic System: A Methodological Framework

Researchers, scientists, and drug development professionals often require a comprehensive understanding of a compound's interaction with physiological systems. This guide outlines the necessary experimental framework to elucidate the interaction of Cyprolidol with the adrenergic system. Due to the limited publicly available data on this compound's direct adrenergic receptor binding affinities and functional activities, this document serves as a template, detailing the requisite experimental protocols and data presentation formats for a thorough investigation.

Introduction to this compound and the Adrenergic System

This compound, a diphenylmethane piperidine derivative, has been noted for its potential antidepressant effects. An early study indicated that this compound potentiates the pressor responses of norepinephrine, suggesting an interaction with the adrenergic system. The adrenergic system, comprising alpha (α) and beta (β) receptors, is a critical regulator of numerous physiological processes and a key target for therapeutic agents. A detailed understanding of how this compound interacts with adrenergic receptor subtypes is essential for characterizing its pharmacological profile and mechanism of action.

To fully characterize this compound's adrenergic activity, a series of in vitro assays are required to determine its binding affinity and functional effects at the primary adrenergic receptor subtypes: α₁, α₂, β₁, and β₂.

Quantitative Data Summary (Hypothetical Data)

A comprehensive analysis would yield quantitative data on this compound's binding affinity (Ki) and functional activity (EC₅₀/IC₅₀ and Eₘₐₓ) at various adrenergic receptors. The following tables illustrate how such data should be structured for clear comparison.

Table 1: this compound Adrenergic Receptor Binding Affinities (Ki)

| Adrenergic Receptor Subtype | Radioligand | Kᵢ (nM) |

| α₁ | [³H]-Prazosin | Data not available |

| α₂ | [³H]-Rauwolscine | Data not available |

| β₁ | [¹²⁵I]-Iodocyanopindolol | Data not available |

| β₂ | [¹²⁵I]-Iodocyanopindolol | Data not available |

| β₃ | [¹²⁵I]-Iodocyanopindolol | Data not available |

Table 2: this compound Adrenergic Receptor Functional Activity

| Receptor Subtype | Assay Type | Functional Parameter | Value | Efficacy (Eₘₐₓ) |

| α₁ | Calcium Mobilization | EC₅₀ (nM) | Data not available | Data not available |

| α₂ | cAMP Accumulation (inhibition) | IC₅₀ (nM) | Data not available | Data not available |

| β₁ | cAMP Accumulation (stimulation) | EC₅₀ (nM) | Data not available | Data not available |

| β₂ | cAMP Accumulation (stimulation) | EC₅₀ (nM) | Data not available | Data not available |

Experimental Protocols

To generate the data outlined above, the following standard experimental protocols would be employed.

Radioligand Binding Assays

These assays determine the affinity of this compound for adrenergic receptors by measuring its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for α₁, α₂, β₁, and β₂ adrenergic receptors.

Materials:

-

Cell membranes expressing the specific human adrenergic receptor subtype.

-

Radioligands: [³H]-Prazosin (for α₁), [³H]-Rauwolscine (for α₂), [¹²⁵I]-Iodocyanopindolol (for β₁, β₂, β₃).

-

Non-specific binding control (e.g., phentolamine for α, propranolol for β).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with the radioligand at a concentration near its Kₑ and varying concentrations of this compound.

-

For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of the non-specific control.

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition by this compound.

This assay is used to determine the functional activity of this compound at Gₛ-coupled (β-adrenergic) and Gᵢ-coupled (α₂-adrenergic) receptors.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at β and α₂ adrenergic receptors and to quantify its potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ).

Materials:

-

Cells expressing the specific human adrenergic receptor subtype (e.g., CHO or HEK293 cells).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Forskolin (to stimulate adenylyl cyclase for antagonist mode at Gᵢ-coupled receptors).

-

Reference agonists (e.g., isoproterenol for β, UK 14,304 for α₂) and antagonists (e.g., propranolol for β, yohimbine for α₂).

-

This compound stock solution.

-

Cell culture medium and supplements.

Procedure:

-

Agonist Mode (for β receptors):

-

Plate cells in a 96-well plate and grow to confluence.

-

Replace the medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of this compound or a reference agonist.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

-

-

Antagonist Mode (for β receptors):

-

Pre-incubate cells with varying concentrations of this compound.

-

Add a reference agonist at its EC₈₀ concentration and incubate.

-

Lyse the cells and measure cAMP levels.

-

-

Agonist/Antagonist Mode (for α₂ receptors):

-

To measure agonist activity, cells are first stimulated with forskolin to increase basal cAMP levels. This compound is then added to see if it can inhibit this forskolin-stimulated cAMP production.

-

To measure antagonist activity, cells are pre-incubated with this compound, then stimulated with a reference α₂ agonist in the presence of forskolin.

-

Lyse the cells and measure cAMP levels.

-

Data Analysis:

-

For agonist activity, dose-response curves are plotted, and EC₅₀ and Eₘₐₓ values are determined.

-

For antagonist activity, the IC₅₀ is determined, and the Schild equation can be used to calculate the Kₑ.

This assay is used to determine the functional activity of this compound at Gₐ-coupled α₁-adrenergic receptors.

Objective: To determine if this compound acts as an agonist or antagonist at α₁-adrenergic receptors and to quantify its potency (EC₅₀ or IC₅₀).

Materials:

-

Cells expressing the human α₁-adrenergic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Reference agonist (e.g., phenylephrine) and antagonist (e.g., prazosin).

-

This compound stock solution.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Plate cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Agonist Mode: Measure baseline fluorescence, then inject varying concentrations of this compound or a reference agonist and record the change in fluorescence over time.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, then inject a reference agonist at its EC₈₀ concentration and record the fluorescence change.

Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Dose-response curves are generated to determine EC₅₀ or IC₅₀ values.

Conclusion

The provided framework outlines the necessary experimental approach to thoroughly characterize the interaction of this compound with the adrenergic system. The generation of quantitative binding and functional data, presented in a clear and structured manner, is paramount for understanding its mechanism of action. Should such data become available, this guide provides the template for its comprehensive presentation and interpretation. Without these fundamental pharmacological data, the precise nature of this compound's effects on adrenergic signaling remains speculative.

Early Clinical Observations of Ciprofol (HSK3486) Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofol (also known as HSK3486) is a novel 2,6-disubstituted phenol derivative and a structural analog of propofol.[1] Developed to refine the anesthetic properties of propofol, ciprofol acts as a potent sedative-hypnotic agent.[1][2] This technical guide provides an in-depth overview of early clinical observations regarding its efficacy, drawing from key preclinical and clinical studies. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of its core mechanism of action and experimental workflows.

Mechanism of Action

Similar to propofol, ciprofol's primary mechanism of action is the potentiation of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][3] The binding of ciprofol to the GABAA receptor enhances the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane.[1][3] This increased inhibition of neuronal activity results in the sedative and hypnotic effects characteristic of general anesthetics.[1][3] A key structural difference in ciprofol is the addition of a cyclopropyl group to the isopropyl side chain of propofol, which enhances its binding affinity to the GABAA receptor.[1] This modification is believed to contribute to its increased potency, which is estimated to be 4 to 6 times that of propofol.[4]

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy and safety findings from early Phase II and Phase III clinical trials comparing ciprofol to propofol.

Table 1: Efficacy in General Anesthesia Induction

| Outcome Measure | Ciprofol (0.4 mg/kg) | Propofol (2.0 mg/kg) | Study |

|---|---|---|---|

| Anesthesia Induction Success Rate | 100.0% | 100.0% | Phase III[2] |

| Time to Successful Anesthesia (min) | 0.91 | 0.80 | Phase III[2] |

| Time to Loss of Eyelash Reflex (min) | 0.80 | 0.71 | Phase III[2] |

Table 2: Efficacy in Sedation for Outpatient Gynecological Procedures

| Outcome Measure | Ciprofol (0.4 mg/kg induction, 0.2 mg/kg maintenance) | Propofol (2.0 mg/kg induction, 1.0 mg/kg maintenance) | Study |

|---|---|---|---|

| Sedation Success Rate | 100% | 100% | Phase III[5] |

| Time to Successful Induction (s) | Median difference: 2s longer with Ciprofol | - | Phase III[5] |

| Time to Full Wakefulness (min) | Median difference: 2.3 min longer with Ciprofol | - | Phase III[5] |

| Time to Meet Discharge Criteria (min) | Median difference: 2.3 min longer with Ciprofol | - | Phase III[5] |

| Patient Dissatisfaction with Sedation | 3.3% | 15.9% | Phase III[6] |

Table 3: Safety and Tolerability Profile

| Adverse Event | Ciprofol | Propofol | Study |

|---|---|---|---|

| Treatment-Emergent Adverse Events (TEAEs) - General Anesthesia | 88.6% | 95.5% | Phase III[2] |

| TEAEs - Outpatient Gynecological Procedures | 34.4% | 79.5% | Phase III[5] |

| Injection Site Pain - General Anesthesia | 6.8% | 20.5% | Phase III[2] |

| Injection Site Pain - Outpatient Gynecological Procedures | 6.7% | 61.4% | Phase III[5] |

Experimental Protocols

The methodologies for the pivotal clinical trials assessing ciprofol's efficacy and safety were designed to establish non-inferiority to propofol.

Phase III Trial: General Anesthesia Induction

-

Objective: To evaluate whether ciprofol was non-inferior to propofol for the successful induction of general anesthesia in patients scheduled for elective surgery.[2]

-

Design: A multicenter, randomized, double-blind, comparative study.[2]

-

Participants: 176 patients undergoing elective surgery were randomly assigned in a 1:1 ratio.[2]

-

Intervention:

-

Primary Endpoint: The percentage of patients with successful anesthesia induction.[2]

-

Secondary Endpoints: Time to successful induction, time to loss of eyelash reflex, changes in Bispectral Index (BIS), and safety indicators.[2]

Phase III Trial: Sedation in Outpatient Gynecological Procedures

-

Objective: To assess the efficacy and safety of ciprofol for sedation in outpatient gynecological procedures compared to propofol.[5]

-

Design: A multicenter, randomized trial with a non-inferiority design, conducted in nine tertiary hospitals.[5]

-

Participants: 135 women (aged 18-65) scheduled for ambulatory gynecological procedures were randomized in a 2:1 ratio.[5]

-

Intervention:

-

Blinding: Patients and investigators involved in data collection and outcome assessment were blinded to the group assignments.[5]

-

Primary Endpoint: The success rate of sedation, defined as the completion of the procedure without the need for remedial anesthetics. The non-inferiority margin was set at -8%.[5]

-

Secondary Endpoints: Time to successful induction, time to full wakefulness, time to meet discharge criteria, and patient/doctor satisfaction with sedation.[5]

Early clinical observations from Phase III trials indicate that ciprofol is an effective and well-tolerated agent for both the induction of general anesthesia and for sedation in outpatient procedures. The data consistently demonstrates that ciprofol is non-inferior to propofol in terms of efficacy, with both drugs achieving 100% success rates in the evaluated settings.[2][5] A notable advantage observed in these studies is a significantly lower incidence of injection site pain with ciprofol compared to propofol.[2][5] While recovery times may be slightly longer with ciprofol, it has been associated with higher patient satisfaction and a lower incidence of treatment-emergent adverse events.[5][6] These findings position ciprofol as a promising alternative to propofol in clinical anesthesia.

References

- 1. researchgate.net [researchgate.net]

- 2. europeanreview.org [europeanreview.org]

- 3. What is the mechanism of Ciprofol? [synapse.patsnap.com]

- 4. Propofol - Wikipedia [en.wikipedia.org]

- 5. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial [frontiersin.org]

Technical Whitepaper: Antidepressant Research by Neisler Laboratories

For: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides an in-depth technical overview of the antidepressant research conducted by Neisler Laboratories, a former subsidiary of Union Carbide. The core of their research, as identified through patent filings, centers on a novel class of compounds, the Arloxyphenylpropylamines. Due to the limited public availability of specific experimental data from Neisler Laboratories, this guide furnishes detailed, representative experimental protocols and illustrative data to provide a comprehensive understanding of their research direction and methodologies.

Core Compound Class: Arloxyphenylpropylamines

Neisler Laboratories' primary contribution to antidepressant research lies in the development of Arloxyphenylpropylamines. The key compound highlighted in their patent literature is N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine . This compound was identified as a promising candidate for the treatment of depression based on its performance in established preclinical pharmacological screening models.

Preclinical Pharmacological Screening

The antidepressant potential of these compounds was assessed using two primary in vivo assays known for their predictive validity in identifying clinically effective antidepressant drugs.

Reversal of Reserpine-Induced Hypothermia

Objective: To assess the ability of a test compound to reverse the hypothermic effects of reserpine, a monoamine-depleting agent. This assay is a classic screening method for antidepressant drugs that act by increasing synaptic availability of monoamines (norepinephrine and serotonin).

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats (200-250g) are used. Animals are housed in a temperature-controlled environment (22 ± 1°C) with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

-

Acclimation: Animals are acclimated to the laboratory environment for at least 72 hours prior to the experiment.

-

Baseline Temperature: Rectal temperature of each animal is measured using a digital thermometer with a thermocouple probe.

-

Reserpine Administration: Reserpine is administered intraperitoneally (i.p.) at a dose of 2.5 mg/kg.

-

Hypothermia Induction: Rectal temperature is monitored at regular intervals (e.g., every 30 minutes) to confirm the induction of a stable hypothermic state (typically a drop of 2-3°C), which usually occurs within 18-24 hours post-reserpine administration.

-

Test Compound Administration: Once stable hypothermia is established, animals are randomly assigned to treatment groups and administered either the vehicle control or the test compound (e.g., N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine) at various doses.

-

Temperature Monitoring: Rectal temperature is measured at 30, 60, 90, 120, and 180 minutes post-treatment.

-

Data Analysis: The change in rectal temperature from the post-reserpine baseline is calculated for each animal at each time point. The data is then analyzed using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control. The dose required to produce a 50% reversal of the reserpine-induced hypothermia (ED50) can be calculated using regression analysis.

Antagonism of Apomorphine-Induced Hypothermia

Objective: To evaluate the ability of a test compound to antagonize the hypothermic effect of apomorphine, a dopamine receptor agonist. This assay is sensitive to antidepressants that enhance noradrenergic neurotransmission.

Experimental Protocol:

-

Animal Model: Male Swiss Webster mice (20-25g) are used. Housing conditions are similar to the rat model.

-

Acclimation: Animals are acclimated for at least 48 hours prior to the experiment.

-

Test Compound Administration: Animals are pre-treated with either the vehicle control or the test compound at various doses.

-

Apomorphine Administration: After a specified pre-treatment time (e.g., 30 or 60 minutes), apomorphine hydrochloride is administered subcutaneously (s.c.) at a dose of 16 mg/kg.

-

Temperature Measurement: Rectal temperature is measured at 30, 60, and 90 minutes after apomorphine administration.

-

Data Analysis: The mean rectal temperature for each treatment group is calculated at each time point. The data is analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare the effects of the test compound to the vehicle control. The dose that produces a 50% antagonism of the apomorphine-induced hypothermia (ED50) can be determined.

Quantitative Data Summary

As specific data from Neisler Laboratories is not publicly available, the following tables present illustrative data that would be expected from the described experiments.

Table 1: Illustrative Data for Reversal of Reserpine-Induced Hypothermia by N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine

| Treatment Group | Dose (mg/kg, i.p.) | Mean Temperature Change at 60 min (°C) | % Reversal of Hypothermia | ED50 (mg/kg) |

| Vehicle Control | - | -0.2 ± 0.1 | 0% | |

| Compound A | 5 | 0.8 ± 0.2* | 40% | 7.5 |

| Compound A | 10 | 1.5 ± 0.3 | 75% | |

| Compound A | 20 | 2.1 ± 0.2 | 105% | |

| Imipramine (Reference) | 10 | 1.8 ± 0.3** | 90% |

*p<0.05, **p<0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Illustrative Data for Antagonism of Apomorphine-Induced Hypothermia by N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine

| Treatment Group | Pre-treatment Dose (mg/kg, i.p.) | Mean Rectal Temperature at 30 min post-Apomorphine (°C) | % Antagonism of Hypothermia | ED50 (mg/kg) |

| Vehicle + Apomorphine | - | 34.5 ± 0.4 | 0% | |

| Compound A + Apomorphine | 10 | 35.8 ± 0.3* | 43% | 11.2 |

| Compound A + Apomorphine | 20 | 36.5 ± 0.2 | 67% | |

| Compound A + Apomorphine | 40 | 37.2 ± 0.3 | 90% | |

| Desipramine (Reference) + Apomorphine | 20 | 36.8 ± 0.2** | 77% |

*p<0.05, **p<0.01 compared to Vehicle + Apomorphine. Data are presented as mean ± SEM.

Visualizations

Experimental Workflow: Reversal of Reserpine-Induced Hypothermia

Caption: Workflow for the Reserpine-Induced Hypothermia Assay.

Experimental Workflow: Antagonism of Apomorphine-Induced Hypothermia

Caption: Workflow for the Apomorphine-Induced Hypothermia Assay.

Proposed Signaling Pathway

Based on the structure of Arloxyphenylpropylamines and the results of the preclinical assays, the most probable mechanism of action is the inhibition of neurotransmitter reuptake, particularly of norepinephrine and serotonin.

Caption: Proposed Mechanism of Action at the Noradrenergic Synapse.

Historical Context of Neisler Laboratories

Information regarding Neisler Laboratories is limited. It operated as a pharmaceutical research and development company and was a subsidiary of the Union Carbide Corporation. Through its research, it contributed to the development of new chemical entities with potential therapeutic applications, including the antidepressant compounds discussed in this paper. Union Carbide's pharmaceutical interests were later divested, and the company was eventually acquired by The Dow Chemical Company. The specific timeline of Neisler Laboratories' operations and its eventual dissolution are not well-documented in publicly available records.

Methodological & Application

Application Notes and Protocols: Synthesis and Comparative Analysis of Cyprolidol and Tranylcypromine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the synthesis of cyprolidol, with a comparative analysis to the synthesis of the well-known monoamine oxidase inhibitor, tranylcypromine. The synthetic routes, experimental protocols, and available quantitative data are presented. Additionally, the mechanisms of action are discussed and illustrated through signaling pathway diagrams.

Comparative Synthesis Overview

The synthesis of both this compound and tranylcypromine can be initiated from a vinyl aromatic compound, highlighting a key similarity in their synthetic strategy. The core of this strategy involves a cyclopropanation reaction to form the characteristic three-membered ring structure. The subsequent functional group transformations diverge to yield the final, structurally distinct molecules.

Caption: Comparative workflow of this compound and Tranylcypromine synthesis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound proceeds in two main steps: a cyclopropanation reaction followed by a Grignard reaction.[1] The following protocol is a representative procedure based on established chemical transformations, as detailed protocols are not widely available in the literature.

Step 1: Synthesis of ethyl 2-(pyridin-4-yl)cyclopropane-1-carboxylate

-

Reaction Setup: To a stirred solution of 4-vinylpyridine (1.0 eq) and a suitable copper or rhodium catalyst (e.g., Rh₂(OAc)₄, 0.1 mol%) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., Argon), cool the mixture to 0 °C.

-

Addition of Diazoacetate: Add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture dropwise over a period of 2-4 hours using a syringe pump. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield ethyl 2-(pyridin-4-yl)cyclopropane-1-carboxylate as a mixture of cis and trans isomers. Epimerization may be required to convert the cis isomer to the desired trans isomer.[1]

Step 2: Synthesis of this compound (diphenyl-(2-pyridin-4-ylcyclopropyl)methanol)

-

Grignard Reagent Preparation: In a separate flask, prepare phenylmagnesium bromide by adding bromobenzene (2.2 eq) to magnesium turnings (2.2 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

Reaction Setup: Dissolve the ethyl 2-(pyridin-4-yl)cyclopropane-1-carboxylate (trans isomer, 1.0 eq) in anhydrous THF and cool to 0 °C.

-

Grignard Addition: Add the prepared phenylmagnesium bromide solution to the ester solution dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Synthesis of Tranylcypromine

The following protocol describes a highly enantioselective synthesis of a key intermediate for tranylcypromine, starting from styrene.[2]

Step 1: Synthesis of Dicyclohexylmethyl 2-phenylcyclopropane carboxylate

-

Catalyst Preparation: In a flame-dried, argon-purged flask, prepare the chiral copper catalyst in situ by stirring Cu(OTf)₂ (0.01 eq) and a chiral bisoxazoline ligand (0.011 eq) in dry DCM at room temperature for 1 hour.

-

Reaction Setup: To the catalyst solution, add styrene (5.0 eq) and cool the mixture to 0 °C.

-

Cyclopropanation: Add a solution of dicyclohexylmethyl diazoacetate (1.0 eq) in DCM dropwise via a syringe pump over 2 hours.

-

Reaction Progression: Allow the mixture to warm slowly to room temperature and stir for an additional 10 hours.

-

Purification: Concentrate the reaction mixture and purify by chromatography on silica gel to provide dicyclohexylmethyl 2-phenylcyclopropane carboxylate.[2]

Step 2: Hydrolysis to trans-2-phenylcyclopropane carboxylic acid

-

Reaction Setup: Heat a mixture of the dicyclohexylmethyl 2-phenylcyclopropane carboxylate (1.0 eq), ethanol, and aqueous sodium hydroxide (25%) under reflux for 10 hours.[2]

-

Workup: Remove most of the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether.

-

Acidification and Extraction: Adjust the pH of the aqueous phase to 1-2 with 6 M HCl and extract with diethyl ether (3x).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the trans-2-phenylcyclopropane carboxylic acid.

Step 3: Conversion to Tranylcypromine

-

Amine Formation: The resulting carboxylic acid is converted to tranylcypromine via a Curtius rearrangement. This typically involves conversion to an acyl azide (e.g., using diphenylphosphoryl azide or by forming the acid chloride followed by reaction with sodium azide), which then rearranges upon heating to an isocyanate, followed by hydrolysis to the primary amine, tranylcypromine.

Quantitative Data Summary

| Compound | Synthetic Step | Yield (%) | Purity/Selectivity | Reference |

| This compound | Overall Synthesis | N/A | N/A | |

| Cyclopropanation | N/A | N/A | ||

| Grignard Reaction | N/A | N/A | ||

| Tranylcypromine | Dicyclohexylmethyl 2-phenylcyclopropane carboxylate | 83% | 88:12 trans/cis ratio, 97% ee for trans isomer | [2] |

| Overall Synthesis | N/A | HPLC purity of at least 99% for the sulfate salt has been reported in patent literature.[3] |

N/A: Not available in the searched literature.

Mechanism of Action and Signaling Pathways

Tranylcypromine: Monoamine Oxidase Inhibition

Tranylcypromine acts as a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[4] By inhibiting MAO-A and MAO-B in the presynaptic neuron, tranylcypromine increases the presynaptic concentrations of these neurotransmitters, leading to greater availability for release into the synaptic cleft. This enhanced neurotransmission is believed to be the primary mechanism behind its antidepressant effects.

References

- 1. Ketamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tranylcypromine | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

Application Notes and Protocols for the Laboratory Synthesis of Diphenyl(2-(4-pyridyl)cyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of the novel compound diphenyl(2-(4-pyridyl)cyclopropyl)methanol. The described methodology is based on a two-step synthetic sequence, culminating in a Grignard reaction with a key cyclopropyl aldehyde intermediate. These guidelines are intended to assist researchers in the fields of medicinal chemistry and drug development in the preparation of this and structurally related compounds.

Synthetic Strategy

The synthesis of diphenyl(2-(4-pyridyl)cyclopropyl)methanol is achieved through a two-step process. The initial step involves the preparation of the key intermediate, 2-(4-pyridyl)cyclopropanecarbaldehyde. The final step employs a Grignard reaction, where the prepared aldehyde is treated with phenylmagnesium bromide to yield the target secondary alcohol. This approach is illustrated in the workflow diagram below.

Application Notes and Protocols for the Analytical Identification of Cyprolidol and its Metabolites

Disclaimer: Cyprolidol is an experimental drug with limited publicly available data. The following application notes and protocols are based on general principles of analytical chemistry and drug metabolism studies for compounds with similar chemical structures. The proposed metabolic pathway and analytical methods are hypothetical and would require experimental verification.

Introduction

This compound, a diphenyl-pyridyl-cyclopropyl-methanol derivative, is an experimental antidepressant.[1] Effective analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides a generalized framework for the identification and quantification of this compound and its potential metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2]

Hypothetical Metabolic Pathway of this compound

Based on the metabolism of structurally related antihistamines containing a diphenyl-pyridyl-methanol moiety, the primary metabolic transformations for this compound are likely to involve oxidation and demethylation.[3] The pyridine ring and the tertiary alcohol are potential sites for metabolic modification. A proposed metabolic pathway is illustrated below.

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound and its metabolites from a biological sample involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: General experimental workflow for drug analysis.

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed for the extraction of this compound and its potential metabolites from a plasma matrix.

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium hydroxide

-

Mixed-mode cation exchange SPE cartridges

Procedure:

-

Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 500 µL of plasma with the internal standard solution.

-

Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water through it.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

This protocol outlines the conditions for the separation and detection of this compound and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Liquid Chromatography Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: Nitrogen

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing standard solutions of this compound and synthesized potential metabolites. A hypothetical example is provided in the data table below.

Quantitative Data Summary

The following table represents typical validation parameters for a bioanalytical method. The values are illustrative and would need to be experimentally determined for this compound.

| Analyte | MRM Transition (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Recovery (%) |

| This compound | [M+H]+ → Fragment 1 | 1 - 1000 | 1 | < 15% | ± 15% | > 85% |

| This compound N-Oxide | [M+H]+ → Fragment 2 | 1 - 1000 | 1 | < 15% | ± 15% | > 80% |

| Hydroxylated this compound | [M+H]+ → Fragment 3 | 1 - 1000 | 1 | < 15% | ± 15% | > 80% |

| Internal Standard | [M+H]+ → Fragment 4 | - | - | - | - | > 85% |

LLOQ: Lower Limit of Quantification %RSD: Percent Relative Standard Deviation %Bias: Percent deviation from the nominal concentration

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fungal transformations of antihistamines: metabolism of methapyrilene, thenyldiamine and tripelennamine to N-oxide and N-demethylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Assays to Determine the Receptor Binding Profile of Cyprolidol

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprolidol is a novel psychoactive compound with a complex pharmacological profile. Understanding its interaction with various central nervous system (CNS) receptors is crucial for elucidating its mechanism of action, predicting its therapeutic potential, and assessing its safety profile. This document provides a comprehensive set of in vitro assays to characterize the receptor binding affinity and functional activity of this compound at key CNS targets. Based on preliminary screening, this compound is hypothesized to exhibit a primary affinity for the mu-opioid receptor (MOR), a secondary affinity for the sigma-1 receptor (S1R), and potential off-target effects at the N-methyl-D-aspartate (NMDA) receptor.

The following protocols detail radioligand binding assays to determine the binding affinity (Ki) of this compound for these receptors and functional assays to characterize its activity as an agonist, antagonist, or modulator.

Data Presentation: this compound Receptor Binding and Functional Activity Profile

The following tables summarize the hypothetical binding affinities and functional activities of this compound at the mu-opioid, sigma-1, and NMDA receptors.

Table 1: Radioligand Competition Binding Affinities (Ki) of this compound

| Receptor | Radioligand | Cell Line | Ki (nM) |

| Mu-Opioid (MOR) | [³H]-Diprenorphine | CHO-K1 | 15 |

| Sigma-1 (S1R) | [³H]-(+)-Pentazocine | HEK293 | 85 |

| NMDA | [³H]-MK-801 | HEK293 | 1200 |

Table 2: Functional Activity (EC₅₀/IC₅₀) of this compound

| Receptor | Assay Type | Functional Response | EC₅₀/IC₅₀ (nM) |

| Mu-Opioid (MOR) | cAMP Inhibition | Agonist | 35 |

| Sigma-1 (S1R) | cAMP Modulation | Agonist | 250 |

| NMDA | Calcium Flux | Antagonist | 2500 |

Experimental Protocols

Cell Membrane Preparation

Objective: To prepare crude cell membranes from cultured cells expressing the target receptors for use in radioligand binding assays.

Materials:

-

CHO-K1 cells stably expressing the human mu-opioid receptor.

-

HEK293 cells stably expressing the human sigma-1 receptor.

-

HEK293 cells stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

-

Homogenizer (Dounce or Potter-Elvehjem).

-

High-speed refrigerated centrifuge.

Protocol:

-

Culture cells to 80-90% confluency in appropriate growth medium.

-

Wash the cell monolayer twice with ice-cold PBS.

-

Scrape the cells into ice-cold PBS and centrifuge at 1000 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cell suspension with 10-15 strokes of a pre-chilled Dounce homogenizer on ice.

-

Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Cell Membrane Preparation Workflow

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid, sigma-1, and NMDA receptors through competitive displacement of a specific radioligand.

2.1 Mu-Opioid Receptor (MOR) Competition Binding Assay

-

Radioligand: [³H]-Diprenorphine (a non-selective opioid antagonist)

-

Non-specific binding definition: 10 µM Naloxone

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

-

Membrane Preparation: CHO-K1 cell membranes expressing human MOR (10-20 µg protein/well)

Protocol:

-

In a 96-well plate, add assay buffer, varying concentrations of this compound (or reference compound), and the membrane preparation.

-

Add [³H]-Diprenorphine to a final concentration approximately equal to its Kd (e.g., 1 nM).

-

For non-specific binding wells, add 10 µM Naloxone.

-

Incubate the plate at 25°C for 60 minutes with gentle shaking.

-

Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2 Sigma-1 Receptor (S1R) Competition Binding Assay [1]

-

Radioligand: [³H]-(+)-Pentazocine

-

Non-specific binding definition: 10 µM Haloperidol

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Membrane Preparation: HEK293 cell membranes expressing human S1R (50-100 µg protein/well)

Protocol:

-

Follow the general procedure outlined in section 2.1.

-

Use [³H]-(+)-Pentazocine at a final concentration near its Kd (e.g., 2 nM).

-

Define non-specific binding with 10 µM Haloperidol.

-

Incubate at 37°C for 120 minutes.

-

Perform filtration and scintillation counting as described above.

-

Calculate the Ki value using the Cheng-Prusoff equation.

2.3 NMDA Receptor Competition Binding Assay

-

Radioligand: [³H]-MK-801 (an open-channel blocker)

-

Non-specific binding definition: 10 µM Dizocilpine (MK-801)

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

Membrane Preparation: HEK293 cell membranes expressing human NMDA receptors (100-200 µg protein/well)

-

Co-agonists: 10 µM Glutamate and 10 µM Glycine (to open the ion channel)

Protocol:

-

Follow the general procedure outlined in section 2.1.

-

Add the co-agonists, glutamate and glycine, to all wells to activate the receptor.

-

Use [³H]-MK-801 at a final concentration near its Kd (e.g., 5 nM).

-

Define non-specific binding with 10 µM unlabeled Dizocilpine.

-

Incubate at 25°C for 180 minutes.

-

Perform filtration and scintillation counting as described above.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Functional Assays

Objective: To determine the functional effect of this compound at the mu-opioid, sigma-1, and NMDA receptors.

3.1 Mu-Opioid and Sigma-1 Receptor cAMP Functional Assay

Principle: Mu-opioid and sigma-1 receptors are G-protein coupled receptors (GPCRs) that can modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to inhibit (agonist) or reverse the inhibition (antagonist) of cAMP production.

Materials:

-

CHO-K1 cells expressing MOR or HEK293 cells expressing S1R.

-

Assay medium (e.g., HBSS with 20 mM HEPES).

-

Forskolin (an adenylyl cyclase activator).

-

Reference agonist (e.g., DAMGO for MOR, (+)-Pentazocine for S1R).

-

Reference antagonist (e.g., Naloxone for MOR, Haloperidol for S1R).

-

HTRF cAMP assay kit.

Protocol:

-

Seed cells in a 96-well plate and grow overnight.

-

Replace the growth medium with assay medium.

-

Agonist mode: Add varying concentrations of this compound or a reference agonist.

-

Antagonist mode: Pre-incubate cells with varying concentrations of this compound or a reference antagonist for 15-30 minutes, then add a fixed concentration (e.g., EC₈₀) of the reference agonist.

-

Add a submaximal concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate at 37°C for 30 minutes.

-

Lyse the cells and measure cAMP levels according to the HTRF cAMP assay kit manufacturer's instructions.

-

Plot the dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

MOR/S1R Signaling Pathway

3.2 NMDA Receptor Calcium Flux Functional Assay

Principle: The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of calcium ions (Ca²⁺) into the cell. This assay measures changes in intracellular Ca²⁺ concentration using a fluorescent indicator dye.

Materials:

-

HEK293 cells expressing NMDA receptors.

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, 1.8 mM CaCl₂, and without Mg²⁺).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

-

Probenecid (to prevent dye leakage).

-

Reference agonist (e.g., Glutamate/Glycine).

-

Reference antagonist (e.g., AP5 or Dizocilpine).

-

Fluorescence Imaging Plate Reader (FLIPR) or similar instrument.

Protocol:

-

Seed cells in a 96-well black-walled, clear-bottom plate and grow overnight.

-

Load the cells with the calcium-sensitive dye in assay buffer containing probenecid for 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Antagonist mode: Pre-incubate the cells with varying concentrations of this compound or a reference antagonist for 15-30 minutes.

-

Place the cell plate in the FLIPR instrument.

-

Initiate fluorescence reading to establish a baseline.

-

Add a fixed concentration (e.g., EC₈₀) of the agonist solution (Glutamate/Glycine).

-

Continue to monitor the fluorescence signal for several minutes.

-

Analyze the data by measuring the peak fluorescence response or the area under the curve.

-

Plot the dose-response curves and calculate the IC₅₀ value for antagonist activity.

NMDA Receptor Signaling Pathway

References

Application Notes and Protocols for Testing Cyprolidol's Antidepressant-Like Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing preclinical animal models for evaluating the antidepressant-like properties of Cyprolidol, an experimental drug developed in the 1960s. The protocols detailed below are based on established methodologies for assessing antidepressant efficacy. While this compound showed early promise in animal studies, it is important to note that it was found to be less effective than imipramine in human clinical trials and was never approved for medical use[1].

Overview of this compound

This compound is a pyridylcyclopropane derivative that demonstrated antidepressant-like effects in preclinical studies, with a pharmacological profile qualitatively similar to the tricyclic antidepressant imipramine[1]. Its mechanism of action is thought to involve the potentiation of norepinephrine and inhibition of acetylcholine signaling pathways. Additionally, its structural similarity to the monoamine oxidase inhibitor (MAOI) tranylcypromine suggests a potential interaction with monoamine oxidase enzymes[1].

Animal Models for Antidepressant Screening

The following behavioral despair models are widely used to screen for antidepressant-like activity.

Forced Swim Test (FST)